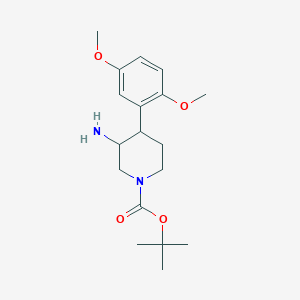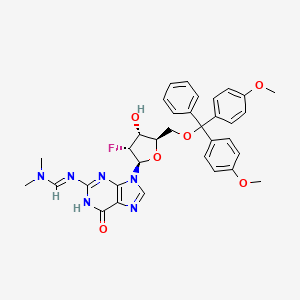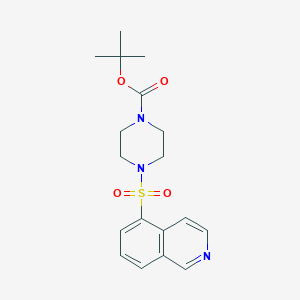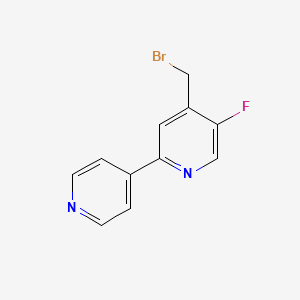![molecular formula C17H12O B13153921 7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
7H-Benz[de]anthracen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benz[de]anthracen-7-ol is a polycyclic aromatic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of fused benzene rings, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benz[de]anthracen-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 3-bromo-9-aminobenzanthrone with dimethylformamide in the presence of phosphorous oxychloride can yield derivatives of benzanthrone .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-Benz[de]anthracen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction with nitrogen dioxide alone or in admixture with ozonized oxygen can lead to the formation of nitro derivatives .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include nitrobenzanthrone derivatives, which have significant applications in various fields .
Applications De Recherche Scientifique
7H-Benz[de]anthracen-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its fluorescent properties.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the production of dyes, luminophores, and photochromic materials.
Mécanisme D'action
The mechanism of action of 7H-Benz[de]anthracen-7-ol involves its interaction with molecular targets through various pathways. For instance, its nitro derivatives can form DNA adducts, leading to mutagenic effects. The compound’s ability to generate reactive oxygen species also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
- Benzanthrone
- Naphthanthrone
- 7H-Benz[de]anthracen-7-one
Comparison: Compared to these similar compounds, 7H-Benz[de]anthracen-7-ol exhibits unique reactivity due to the presence of the hydroxyl group, which enhances its ability to participate in hydrogen bonding and other interactions. This makes it particularly useful in applications requiring specific molecular interactions .
Propriétés
Formule moléculaire |
C17H12O |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
7H-benzo[b]phenalen-7-ol |
InChI |
InChI=1S/C17H12O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10,17-18H |
Clé InChI |
GWWANEDJFGYWIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC4=C3C2=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)


![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)




![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)

